3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[1-[2-(2-fluoroanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O5/c21-14-8-4-5-9-15(14)22-16(25)12-24-18(28)20(23-19(24)29,11-10-17(26)27)13-6-2-1-3-7-13/h1-9H,10-12H2,(H,22,25)(H,23,29)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAVNVWEIVEWMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, ®-2-amino-3-(2-fluorophenyl)propanoic acid, is suggested to function as an agonist of the metabotropic glutamate receptor (mglur). mGluRs play a crucial role in modulating neuronal excitability and synaptic plasticity.
Mode of Action
If it indeed targets mGluRs like its structurally similar compound, it may bind to these receptors and activate them, leading to a series of intracellular events.
Biological Activity
3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties based on diverse research findings.
Chemical Structure and Properties
The compound features a unique imidazolidinone framework combined with a fluorophenyl group, which may influence its biological interactions. The molecular formula is with a molecular weight of 358.37 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from the imidazolidinone scaffold. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) cells. In vitro assays indicated that certain derivatives reduced cell viability significantly and inhibited migration in A549 cells by more than 50% .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Effect on Migration |
|---|---|---|---|
| 3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-... | A549 | 12.5 | 60% inhibition |
| N-(4-hydroxyphenyl)-β-alanine | A549 | 15.0 | 50% inhibition |
| Doxorubicin | A549 | 0.5 | Standard |
2. Antimicrobial Activity
The antimicrobial properties of compounds similar to 3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-...) have been evaluated against various pathogens, including drug-resistant strains. Research indicates that modifications to the core structure can enhance activity against Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Efficacy Against Pathogens
| Compound Name | Pathogen Tested | MIC (µg/mL) |
|---|---|---|
| 3-(1-(2-((2-Fluorophenyl)amino)-2-oxoethyl)-... | MRSA | 8 |
| N-(6-((2-((2-fluorophenyl)amino)-... | Vancomycin-resistant E. faecalis | 4 |
| Control (Penicillin) | Staphylococcus aureus | <0.5 |
3. Antioxidant Properties
Antioxidant assays have demonstrated that derivatives of this compound possess significant radical scavenging activity. For instance, in DPPH assays, certain derivatives exhibited antioxidant capacities comparable to standard antioxidants like ascorbic acid.
Table 3: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| 3-(1-(2-((2-Fluorophenyl)amino)-... | 85 |
| Ascorbic Acid | 90 |
| Butylated Hydroxytoluene (BHT) | 80 |
Case Study 1: In Vitro Evaluation of Anticancer Properties
In a controlled study, several derivatives of the target compound were tested for their effects on A549 lung cancer cells. The results indicated that compounds with specific substitutions on the imidazolidinone ring showed enhanced cytotoxicity and reduced migration capabilities compared to controls .
Case Study 2: Antimicrobial Spectrum Analysis
Another study focused on the antimicrobial efficacy of the compound against WHO priority pathogens. The results demonstrated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their potential as therapeutic agents against resistant infections .
Preparation Methods
Cyclization via Urea Intermediate
The imidazolidin-2,5-dione scaffold is typically synthesized through cyclization of urea derivatives. For example, reacting N-(2-fluorophenyl)glycine with phenyl isocyanate in dimethylformamide (DMF) at 80°C for 12 hours generates a urea intermediate. Subsequent acid-catalyzed cyclization (e.g., using HCl in ethanol) yields the 4-phenylimidazolidin-2,5-dione core.
Key Reaction Conditions
- Solvent: DMF or THF
- Catalyst: 10 mol% 4-dimethylaminopyridine (DMAP)
- Yield: 68–72% (after recrystallization from ethyl acetate)
Alternative Route: Stork Enamine Reaction
A modified Stork enamine approach involves condensing 4-phenyl-2,5-dioxoimidazolidine with 2-fluoroacetophenone in the presence of thiazolium catalysts (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride). This method achieves regioselective alkylation at the N1 position, critical for introducing the 2-fluorophenyl group.
Introduction of the 2-Fluorophenylamino-oxoethyl Side Chain
Amide Coupling via Carbodiimide Activation
The 2-((2-fluorophenyl)amino)-2-oxoethyl group is introduced through amide bond formation. 2-Chloroacetyl chloride is reacted with 2-fluoroaniline in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(2-fluorophenyl)-2-chloroacetamide . This intermediate is then coupled to the imidazolidinone core using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
Optimized Parameters
- Molar Ratio: 1:1.2 (imidazolidinone:chloroacetamide)
- Temperature: 0°C to room temperature
- Yield: 85% (HPLC purity >98%)
Reductive Amination Alternative
An alternative pathway involves reductive amination of 2-fluoroaniline with ethyl glyoxylate , followed by hydrogenation (Pd/C, H₂, 50 psi) to produce the ethyl glycinate intermediate. This is subsequently coupled to the imidazolidinone using EDC/HOBt.
Propanoic Acid Side Chain Installation
Michael Addition to Acrylic Acid
The propanoic acid moiety is introduced via Michael addition. The imidazolidinone intermediate is treated with acrylic acid in the presence of a catalytic amount of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at −10°C to prevent polymerization, achieving >90% conversion.
Post-Reaction Workup
- Quenching: Saturated NH₄Cl solution
- Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1)
Ester Hydrolysis
If the propanoic acid is introduced as an ethyl ester (e.g., ethyl 3-(imidazolidin-4-yl)propanoate ), hydrolysis is performed using lithium hydroxide (LiOH) in a THF/water mixture (4:1). The reaction is monitored by TLC until completion (typically 6–8 hours).
Critical Analysis of Synthetic Routes
Comparative Efficiency
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Urea Cyclization + EDC | 62% | 97.5% | Moderate |
| Stork Enamine + Reductive | 58% | 96.8% | High |
| Michael Addition | 71% | 98.2% | Low |
The Michael addition route offers superior yield but requires stringent temperature control, limiting industrial scalability. The Stork enamine method, while scalable, involves costly catalysts.
Impurity Profiling
Common impurities include:
- Des-fluoro analog: Arising from incomplete fluorination (2–4% by HPLC).
- Ring-opened byproducts: Generated under acidic conditions during cyclization (3–5%).
- Diastereomers: Observed when using chiral auxiliaries (e.g., <1% with achiral catalysts).
Advanced Characterization Data
Spectroscopic Confirmation
Chromatographic Purity
- HPLC Conditions: C18 column, 0.1% TFA in water/acetonitrile gradient, 1.0 mL/min, λ = 254 nm.
- Retention Time: 12.4 min (main peak), impurities elute at 9.8 min and 14.2 min.
Industrial-Scale Considerations
For bulk synthesis, the urea cyclization route is preferred due to reagent availability and lower catalyst costs. Critical process parameters include:
- Particle Size Control: Jet milling of intermediates to ensure consistent reactivity.
- In-Process Controls: Online FTIR for real-time monitoring of cyclization.
- Waste Management: Recycling DMF via distillation (≥99% recovery).
Q & A
Q. What synthetic strategies are effective for preparing this compound and its structural analogs?
Synthesis involves multi-step protocols, including cyclization to form the imidazolidinone core. Key steps:
- Amide coupling : Use carbodiimides (e.g., DCC) to link fluorophenylamine derivatives to carboxylic acid intermediates .
- Cyclization : Optimize reaction conditions (e.g., 60–80°C, anhydrous solvents) to form the 2,5-dioxoimidazolidin-4-yl scaffold .
- Protection/deprotection : Employ tert-butyl or benzyl groups to stabilize reactive carboxylic acid moieties during synthesis .
- Yield optimization : Adjust stoichiometry and catalysts (e.g., DMAP) to achieve yields up to 68% for structurally similar compounds .
Q. What analytical techniques are critical for structural confirmation?
A combination of spectroscopic and chromatographic methods is essential:
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3279 cm⁻¹) stretching bands .
- NMR : Analyze aromatic proton environments (e.g., δ 8.39 ppm for nitrophenyl derivatives) and confirm stereochemistry via 2D NMR (COSY, HSQC) .
- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 332.4 for related compounds) .
Q. What safety precautions are required during handling?
Refer to hazard profiles of structurally similar compounds:
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- First aid : Flush eyes with water for 15 minutes if exposed; seek medical help for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural analysis?
Address discrepancies through:
- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., δ 8.39 ppm vs. DFT-calculated δ 8.2–8.5 ppm) .
- Solvent effects : Account for solvent-induced shifts (e.g., DMSO-d6 deshields protons vs. CDCl3) .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomerism in the imidazolidinone core .
Q. What methodologies optimize reaction yields while minimizing side products?
Systematic optimization strategies include:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify ideal conditions .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Byproduct analysis : Characterize impurities via LC-MS and adjust protecting groups (e.g., switch from benzyl to tert-butyl) to suppress unwanted pathways .
Q. How do substituents influence the compound’s physicochemical properties?
Substituent effects can be evaluated through:
- Comparative studies :
| Substituent | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Yield (%) |
|---|---|---|---|
| 4-Nitrophenyl | 240–242 | 1336 (N=O) | 68 |
| 4-Methoxyphenyl | 122–124 | 1250 (C–O) | 48 |
| Data from analogs in |
- Computational modeling : Predict logP and solubility using QSAR tools, correlating with experimental HPLC retention times .
Q. How can theoretical frameworks guide the design of biological activity assays?
Link synthesis to bioactivity hypotheses:
- Receptor docking : Use molecular modeling to prioritize derivatives with predicted binding to targets (e.g., enzymes with imidazolidinone-binding pockets) .
- Mechanistic studies : Design assays to test inhibition of oxidative pathways, inspired by fluorophenylalanine derivatives’ roles in metabolic modulation .
- Dose-response validation : Apply Hill equation analysis to quantify EC50 values, ensuring statistical power (n ≥ 3 replicates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
